2,4,6-Trihydroxybenzaldehyde 2,4-Diacetate
Overview
Description
2,4,6-Trihydroxybenzaldehyde 2,4-Diacetate is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of two acetoxy groups and one hydroxy group attached to a benzaldehyde core
Scientific Research Applications
2,4,6-Trihydroxybenzaldehyde 2,4-Diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
It is suggested that the compound may have potential anti-obesity, antidiabetic, and anticancer activities .
Mode of Action
It is suggested that the compound may interact with certain targets to exert its potential anti-obesity, antidiabetic, and anticancer effects .
Biochemical Pathways
Given its potential anti-obesity activity, it may be involved in pathways related to adipocyte differentiation and fat accumulation .
Result of Action
It is suggested that the compound may suppress adipocyte differentiation in 3t3-l1 cells and fat accumulation induced by a high-fat diet in c57bl/6 mice .
Biochemical Analysis
Biochemical Properties
It is known that 2,4,6-Trihydroxybenzaldehyde, a related compound, shows strong noncompetitive α-glucosidase inhibition and powerful antioxidant activity . It is reasonable to speculate that 2,4,6-Trihydroxybenzaldehyde 2,4-Diacetate may interact with similar enzymes, proteins, and other biomolecules.
Cellular Effects
It is known that 2,4,6-Trihydroxybenzaldehyde has been used as a reactant for the synthesis of biologically active molecules such as 2,4,6-trichlorophenyl hydrazones . It is also used as a xanthine oxidase inhibitor , which suggests that this compound may have similar effects on cell function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trihydroxybenzaldehyde 2,4-Diacetate typically involves the acetylation of 2,4,6-trihydroxybenzaldehyde. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining a temperature of around 0-5°C to ensure selective acetylation at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trihydroxybenzaldehyde 2,4-Diacetate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2,4-Diacetoxy-6-hydroxybenzoic acid.
Reduction: 2,4-Diacetoxy-6-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dihydroxybenzaldehyde
- 2,5-Dihydroxybenzaldehyde
- 3,4-Dihydroxybenzaldehyde
Uniqueness
2,4,6-Trihydroxybenzaldehyde 2,4-Diacetate is unique due to the presence of both acetoxy and hydroxy groups, which confer distinct chemical reactivity and potential biological activities. The specific positioning of these functional groups on the benzaldehyde core also influences its chemical behavior and applications.
Properties
IUPAC Name |
(3-acetyloxy-4-formyl-5-hydroxyphenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O6/c1-6(13)16-8-3-10(15)9(5-12)11(4-8)17-7(2)14/h3-5,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IULYROKRCRZRES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C(=C1)OC(=O)C)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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